molecular formula C12H6BrCl2NO3 B2429362 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene CAS No. 477870-52-3

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene

Cat. No.: B2429362
CAS No.: 477870-52-3
M. Wt: 362.99
InChI Key: GKFBKVDSUJXGSN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a high-purity chemical compound provided for research and development purposes. With the CAS Registry Number 477870-52-3 and a molecular formula of C12H6BrCl2NO3, it has a molecular weight of 362.99 g/mol . This structurally complex benzene derivative features a bromo substituent, a nitro group, and a 3,5-dichlorophenoxy moiety, making it a potential versatile intermediate in organic synthesis. Researchers may employ this compound in the development of novel pharmaceutical agents or as a building block for more complex molecular architectures, particularly in nucleophilic aromatic substitution reactions (SNAr) where the electron-withdrawing nitro group can facilitate the displacement of halogens . The presence of multiple halogen atoms and a nitro group on the aromatic ring suggests potential for use in materials science and chemical biology research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling recommendations, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

2-bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2NO3/c13-11-6-9(16(17)18)1-2-12(11)19-10-4-7(14)3-8(15)5-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBKVDSUJXGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    Nitration: The starting material, 1-(3,5-dichlorophenoxy)benzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the phenoxy group.

    Bromination: The nitrated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the ortho position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted derivatives with the nucleophile replacing the bromine atom.

    Reduction: 2-Amino-1-(3,5-dichlorophenoxy)-4-nitrobenzene.

    Oxidation: Oxidized derivatives of the phenoxy group, potentially forming quinones or other oxidized species.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene serves as an important intermediate in organic synthesis. It is utilized to synthesize more complex organic molecules, which can lead to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals. The presence of both bromine and chlorine atoms enhances its reactivity, making it a valuable precursor in various synthetic pathways .

Pharmaceutical Development

The compound is studied for its potential therapeutic applications. Preliminary research indicates that compounds with similar structures may interact significantly with biological targets involved in disease pathways. This interaction study is crucial for understanding the pharmacological properties of this compound and its derivatives .

Anti-inflammatory Studies

Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties. For instance, modifications to the compound's structure have been shown to influence its efficacy in reducing inflammation in experimental models of lung injury. Studies have demonstrated that certain derivatives significantly reduce inflammatory markers such as IL-6 and IL-8, suggesting a potential role in treating inflammatory diseases .

Environmental Chemistry

The compound has relevance in environmental studies due to its halogenated structure, which can impact its behavior in ecological systems. Its interactions with various environmental agents and potential degradation pathways are subjects of ongoing research .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundBromine and nitro groups on phenyl ringSignificant reactivity due to multiple halogen substituents
2-Bromo-4-nitrophenolBromine and nitro groups on phenolCommon precursor in organic synthesis
5-Bromo-1,2-dichloro-3-nitrobenzeneMultiple halogen substituentsEnhanced reactivity from multiple electron-withdrawing groups
1-Bromo-3-chloro-5-nitrobenzeneLacks dichlorophenoxy moietyLess complex structure may limit applications
1-Chloro-3,4-dinitrobenzeneAdditional nitro groupIncreased electron-withdrawing capacity

This table highlights the unique properties of this compound compared to structurally similar compounds. Its combination of halogen substituents and a nitro group enhances its reactivity and potential applications across various fields.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

In a recent study, researchers synthesized a series of derivatives based on this compound to evaluate their anti-inflammatory activity. The study focused on modifying the amino groups attached to the phenyl ring to enhance biological activity while minimizing cytotoxicity. The most effective derivatives showed significant reductions in lung edema and inflammatory cell infiltration in animal models .

Case Study 2: Environmental Impact Assessment

Another research project investigated the environmental degradation pathways of halogenated compounds including this compound. This study assessed how such compounds interact with microbial communities in soil and water systems, providing insights into their ecological risks and potential for bioaccumulation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,5-dichlorophenoxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    2-Bromo-1-(3,5-dichlorophenoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.

    2-Bromo-1-(3,5-dichlorophenoxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of these groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene is a complex aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H8BrCl2NO3C_{13}H_{8}BrCl_{2}NO_{3}, featuring a bromine atom, a nitro group, and a dichlorophenoxy moiety. The structural characteristics contribute to its reactivity and biological interactions.

The mechanism of action for this compound is multifaceted. It may interact with various cellular targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The presence of the nitro group is particularly noteworthy as it suggests potential redox activity, which can influence its biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains and fungi.

  • Table 1: Antimicrobial Activity
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle progression.

  • Table 2: Anticancer Activity
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)12.3

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, researchers tested the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results highlighted its potential as an effective agent against resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

Another study explored the anticancer mechanisms of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in significant cell death and disruption of mitochondrial function, suggesting a pathway involving mitochondrial apoptosis.

Q & A

Q. What synthetic routes are optimal for preparing 2-Bromo-1-(3,5-dichlorophenoxy)-4-nitrobenzene, and how can purity be ensured?

The compound can be synthesized via nucleophilic aromatic substitution, where 3,5-dichlorophenol reacts with a pre-functionalized nitrobenzene derivative bearing a bromine leaving group. Key steps include:

  • Activation : Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) to deprotonate the phenol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns.
  • IR : Nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br (~600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles. For example:

ParameterValue (Å/°)
C-Br bond length~1.89 Å
O-Nitro dihedral~45°
Disorder in the nitro group can be modeled with SHELX 's PART instruction .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group for Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian09) reveal:

  • Electrophilicity : Nitro and chloro groups increase the electrophilic character of the benzene ring, lowering the LUMO energy (~-1.5 eV) and facilitating oxidative addition with Pd catalysts.
  • Steric effects : 3,5-Dichloro substitution hinders para-arylation; meta-substituted products dominate .

Q. How to address discrepancies in NMR data for isomeric byproducts?

If unexpected peaks arise (e.g., due to ortho/para substitution isomers):

  • 2D NMR : Use HSQC and HMBC to correlate proton-carbon networks.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to freeze rotational barriers in the phenoxy group .
  • DFT-NMR Prediction : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate decomposition during thermal stability studies?

  • TGA/DSC : Monitor decomposition onset (typically >200°C). Store samples under inert gas (N₂/Ar) to prevent oxidation.
  • Kinetic Analysis : Fit degradation data to Arrhenius models (Eₐ ~100 kJ/mol) to predict shelf life .

Q. How can molecular docking predict interactions with biological targets (e.g., enzymes)?

  • Target Selection : Use databases like PDB to identify proteins with nitroaromatic-binding pockets (e.g., nitroreductases).
  • Docking Software : AutoDock Vina with Lamarckian GA parameters. Score binding affinities (ΔG ~−8 kcal/mol) and validate with MD simulations (NAMD, 100 ns trajectories) .

Data Contradiction Analysis

Q. Conflicting UV-Vis spectra: Solvent polarity effects vs. aggregation?

  • Solvent Screening : Compare λmax in toluene (nonpolar, ~320 nm) vs. DMSO (polar, ~340 nm).
  • Aggregation Test : Dilution series (10⁻³–10⁻⁶ M) to observe hypsochromic shifts. Use DLS to detect nanoparticles .

Q. Discrepant cytotoxicity results across cell lines: Mechanism or assay artifact?

  • Control Experiments : Test with ROS scavengers (e.g., NAC) to rule out oxidative stress.
  • Assay Validation : Compare MTT vs. resazurin assays; nitro groups may reduce MTT directly, causing false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.